Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate
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Overview
Description
Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound with the molecular formula C13H13F3N2O2. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a trifluoromethyl-substituted pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Carboxylic acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-cyano-2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with a phenyl ring instead of a pyridine ring.
Tert-butyl 2-cyano-2-(3-(trifluoromethyl)pyridin-2-yl)acetate: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group also provides steric hindrance, affecting the compound’s stability and reactivity .
Properties
IUPAC Name |
tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)9(6-17)10-5-4-8(7-18-10)13(14,15)16/h4-5,7,9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYSQRSSZPSIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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